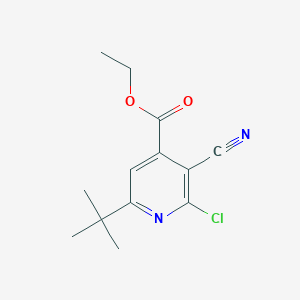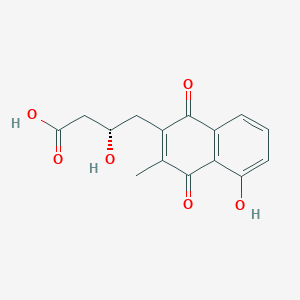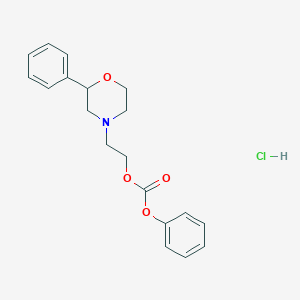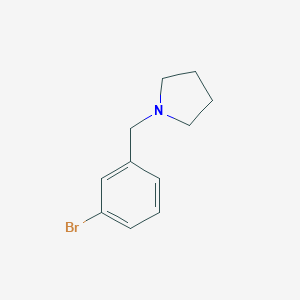
1-(3-Bromobenzyl)pyrrolidine
Vue d'ensemble
Description
1-(3-Bromobenzyl)pyrrolidine is a chemical compound with the molecular formula C11H14BrN . It has a molecular weight of 240.14 g/mol .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as 1-(3-Bromobenzyl)pyrrolidine, can be achieved through various methods. One common approach involves the 1,3-dipolar cycloaddition of primary amines with diols . Another strategy is the ring construction from different cyclic or acyclic precursors or the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of 1-(3-Bromobenzyl)pyrrolidine includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The InChI key for this compound is LSOHXSNZFGGNPZ-UHFFFAOYSA-N .Chemical Reactions Analysis
Pyrrolidine derivatives can participate in various chemical reactions. For instance, they can undergo 1,3-dipolar cycloaddition reactions with alkenyl boronates and azomethine ylides .Physical And Chemical Properties Analysis
1-(3-Bromobenzyl)pyrrolidine has a molecular weight of 240.14 g/mol . It has a XLogP3 value of 3.5, indicating its partition coefficient between octanol and water . It has no hydrogen bond donor count and one hydrogen bond acceptor count .Applications De Recherche Scientifique
Antioxidant and Anticholinergic Activities :
- A study synthesizes biologically active bromophenols and investigates their radical scavenging assays. These molecules demonstrate powerful antioxidant activities and are tested against cholinergic enzymes, showing potential in antioxidant and anticholinergic applications (Rezai et al., 2018).
Anti-inflammatory and Analgesic Properties :
- Research on a series of pyrrolidin-2-ones indicates their potential as anti-inflammatory/analgesic agents, with some compounds showing equipotent activities to indomethacin but with reduced ulcerogenic effects (Ikuta et al., 1987).
Radical Cyclization in Organic Synthesis :
- A study explores oxidative radical cyclization of 1-(2-Bromobenzyl)-2-alkanesulfonylpyrroles, leading to pyrrolizidine derivatives. This process is significant for synthetic organic chemistry (Antonio et al., 1994).
Microbiological Activity :
- The synthesis of 2-mercapto-4-(pyrrolidin-1-yl)pyridine derivatives starting from 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile is described, with some derivatives exhibiting significant bacteriostatic and antituberculosis activity (Miszke et al., 2008).
Antifungal Activity :
- A synthesized compound, 4-(5-((4-Bromobenzyl) thio)-4-Phenyl-4H-1,2,4-Triazol-3-yl)pyridine, demonstrates moderate antifungal activity, highlighting its potential in antifungal applications (Mu et al., 2015).
Marine Red Algae and Radical-Scavenging Activity :
- A study identifies highly brominated mono- and bis-phenols from marine red algae with potent radical-scavenging activity, which could be beneficial in developing new antioxidant agents (Duan et al., 2007).
Chemical and Electrochemical Synthesis for Sensing Applications :
- A graft copolymer of vinyl acetate with pyrrole is synthesized, exhibiting potential in gas and vapor sensing due to its electrical conducting properties (Hosseini & Entezami, 2003).
Safety And Hazards
While specific safety and hazard information for 1-(3-Bromobenzyl)pyrrolidine is not available, general precautions should be taken while handling this compound. These include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Orientations Futures
Pyrrolidine derivatives, including 1-(3-Bromobenzyl)pyrrolidine, have significant potential in drug discovery due to their versatile scaffold and wide range of biological activities . Future research could focus on exploring new synthetic strategies and investigating the biological profiles of new pyrrolidine compounds .
Propriétés
IUPAC Name |
1-[(3-bromophenyl)methyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c12-11-5-3-4-10(8-11)9-13-6-1-2-7-13/h3-5,8H,1-2,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSOHXSNZFGGNPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20586174 | |
| Record name | 1-[(3-Bromophenyl)methyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20586174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromobenzyl)pyrrolidine | |
CAS RN |
168820-15-3 | |
| Record name | 1-[(3-Bromophenyl)methyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20586174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



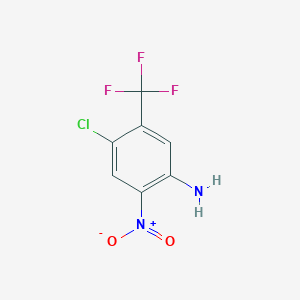
![(2S)-N-[(2S)-1-[[(2S)-1-Amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanamide](/img/structure/B71700.png)
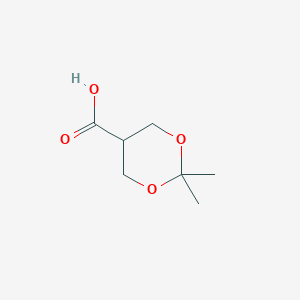
![1-[3-(Trifluoromethyl)benzoyl]piperazine](/img/structure/B71702.png)
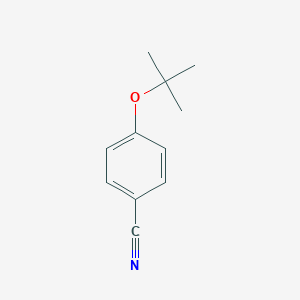

![Propionic Acid (1R,2S)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester](/img/structure/B71713.png)
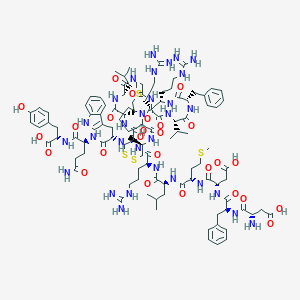
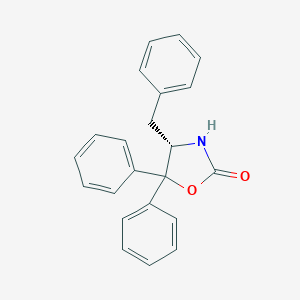
![2-[3,6-bis(dimethylamino)-1H-xanthen-9-yl]-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid](/img/structure/B71717.png)

